molecular formula C10H16BF3KNO2 B13458278 Potassium (1-(tert-butoxycarbonyl)-1,4,5,6-tetrahydropyridin-3-yl)trifluoroborate

Potassium (1-(tert-butoxycarbonyl)-1,4,5,6-tetrahydropyridin-3-yl)trifluoroborate

Cat. No.: B13458278
M. Wt: 289.15 g/mol
InChI Key: DQLOPCBNRHIOLU-UHFFFAOYSA-N
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Description

Potassium {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}trifluoroboranuide is a complex organic compound that features a trifluoroborate group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}trifluoroboranuide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}trifluoroboranuide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}trifluoroboranuide has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}trifluoroboranuide involves its reactivity as a nucleophile and its ability to participate in substitution reactions. The Boc protecting group provides stability during synthetic transformations and can be removed under specific conditions to reveal the reactive amine group .

Properties

Molecular Formula

C10H16BF3KNO2

Molecular Weight

289.15 g/mol

IUPAC Name

potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridin-5-yl]boranuide

InChI

InChI=1S/C10H16BF3NO2.K/c1-10(2,3)17-9(16)15-6-4-5-8(7-15)11(12,13)14;/h7H,4-6H2,1-3H3;/q-1;+1

InChI Key

DQLOPCBNRHIOLU-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CN(CCC1)C(=O)OC(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

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